Bazedoxifene acetate
Overview
Description
Bazedoxifene acetate is an oral, nonsteroidal selective estrogen receptor modulator (SERM) with IC50s of 23 nM and 99 nM for ERα and ERβ, respectively . It is primarily used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .
Synthesis Analysis
Bazedoxifene acetate was synthesized via ten steps. The side chain was obtained by condensation, reduction, and chlorination starting from p-hydroxybenzaldehyde and 2-(hexamethyleneimino)ethyl chloride hydrochloride .Molecular Structure Analysis
Bazedoxifene acetate has a molecular formula of C32H38N2O5 and a molecular weight of 530.7 g/mol . It contains an indole-based core binding domain that binds with high affinity to estrogen receptors .Chemical Reactions Analysis
Bazedoxifene acetate binds to estrogen receptor-α with an IC50 of 26 nM, an affinity similar to that of raloxifene . It does not stimulate the proliferation of MCF-7 cells but inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM .Physical And Chemical Properties Analysis
A stability-indicating reversed-phase high-performance liquid chromatography method was developed for the quantitative determination of bazedoxifene acetate (BAZ) drug substance in the presence of its impurities and degradation products .Scientific Research Applications
Postmenopausal Osteoporosis Management
Bazedoxifene acetate is effective in managing postmenopausal osteoporosis (PMO). It prevents bone loss in postmenopausal women and reduces vertebral fracture risk in women with PMO without stimulating the endometrium or breast (Lewiecki, 2007). Additionally, it demonstrates estrogen agonist effects on the skeleton and lipid metabolism but not on breast and uterine endometrium (Kung, Chu, & Xu, 2009).
Selective Estrogen Receptor Modulator (SERM) with Improved Selectivity
As a SERM, Bazedoxifene has shown efficacy in increasing bone mineral density and bone strength in rats, with less impact on the uterine endometrium and breast cancer cell proliferation compared to other SERMs (Komm et al., 2005).
Pharmacokinetics in Humans
A study on the pharmacokinetics of Bazedoxifene in healthy Korean male volunteers revealed that two different tablet formulations of Bazedoxifene had comparable pharmacokinetics and tolerability, suggesting its consistent effectiveness and safety across formulations (Yeun et al., 2020).
Endometrial Effects
Research indicates that Bazedoxifene does not stimulate the endometrium in postmenopausal women, making it a novel characteristic among SERMs. It also showed decreased uterine bleeding and thickness, suggesting its endometrial antagonism (Ronkin et al., 2005).
Breast Cancer Treatment Potential
Bazedoxifene has shown promise as a treatment for advanced tamoxifen- and aromatase-resistant breast cancer. It functions as a pure estrogen receptor antagonist in cellular models of breast cancer and inhibits the growth of tamoxifen-sensitive and -resistant breast tumor xenografts (Wardell, Nelson, Chao, & McDonnell, 2013).
Application in Spinal Cord Injury
Bazedoxifene has shown neuroprotective and remyelination properties, potentially aiding in functional recovery in a spinal cord injury rat model. It demonstrates anti-inflammatory, anti-apoptotic effects, and contributes to improvements in locomotor recovery after injury (Kim et al., 2021).
Carcinogenicity Assessment
Studies on the carcinogenic potential of Bazedoxifene in rats indicated an increase in benign ovarian tumors in female rats, but also a decrease in incidences of mammary and pituitary tumors, suggesting a complex interaction with hormonal pathways (Perry et al., 2013).
Future Directions
Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Additional investigations are necessary to comprehensively assess the impact of Bazedoxifene on breast cancer cells .
properties
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene acetate | |
CAS RN |
198481-33-3 | |
Record name | Bazedoxifene acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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